2-chloro-N-(2-(3-phenethylureido)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(2-(3-phenethylureido)phenyl)benzamide is a chemical compound with diverse applications in scientific research. It is known for its unique structure and properties, making it valuable in various fields such as drug development, pharmaceutical synthesis, and molecular studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-(3-phenethylureido)phenyl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 2-(3-phenethylureido)aniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-(3-phenethylureido)phenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction can lead to different functionalized derivatives .
Scientific Research Applications
2-chloro-N-(2-(3-phenethylureido)phenyl)benzamide has several scientific research applications:
Drug Development: It is used as a precursor or intermediate in the synthesis of pharmaceutical compounds.
Pharmaceutical Synthesis: The compound’s unique structure makes it valuable in creating new drugs with potential therapeutic effects.
Molecular Studies: It is used in studies to understand molecular interactions and mechanisms of action.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-(3-phenethylureido)phenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(2-(3-phenethylureido)phenyl)benzamide: Lacks the chlorine atom, which may affect its reactivity and biological activity.
2-chloro-N-(2-(3-phenethylureido)phenyl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.
Uniqueness
2-chloro-N-(2-(3-phenethylureido)phenyl)benzamide is unique due to the presence of both the chlorine atom and the phenethylureido group, which confer specific chemical and biological properties. These features make it particularly valuable in certain research and industrial applications.
Properties
IUPAC Name |
2-chloro-N-[2-(2-phenylethylcarbamoylamino)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O2/c23-18-11-5-4-10-17(18)21(27)25-19-12-6-7-13-20(19)26-22(28)24-15-14-16-8-2-1-3-9-16/h1-13H,14-15H2,(H,25,27)(H2,24,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBNZHLJILROIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.